Cas no 6859-66-1 (Magnoline)

Magnoline structure
Magnoline structure
Nome del prodotto:Magnoline
Numero CAS:6859-66-1
MF:C36H40N2O6
MW:596.712610244751
CID:507390
PubChem ID:12300056

Magnoline Proprietà chimiche e fisiche

Nomi e identificatori

    • Magnoline
    • Magnolin
    • (1R)-1,2,3,4-Tetrahydro-1-[[4-[2-hydroxy-5-[[(1S)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-2-methylisoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methylisoquinolin-7-ol
    • ent-6,6'-Dimethoxy-2,2'-dimethyl-8,18'-seco-berbaman-7,12-diol
    • ent-6,6'-dimethoxy-2,2'-dimethyl-8,18'-seco-berbamane-7,12-diol
    • Grisabutine
    • NSC785184
    • 6859-66-1
    • UNII-850A38GCSI
    • NSC-785184
    • (1R)-1-[[4-[2-Hydroxy-5-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
    • 7-ISOQUINOLINOL, 1,2,3,4-TETRAHYDRO-1-((4-(2-HYDROXY-5-((1,2,3,4-TETRAHYDRO-7-HYDROXY-6-METHOXY-2-METHYL-1-ISOQUINOLINYL)METHYL)PHENOXY)PHENYL)METHYL)-6-METHOXY-2-METHYL-, (S-(R*,S*))-
    • Q27269570
    • 850A38GCSI
    • MAGNOLINE [MI]
    • DTXSID901318718
    • 7-ISOQUINOLINOL, 1,2,3,4-TETRAHYDRO-1-((4-(2-HYDROXY-5-(((1S)-1,2,3,4-TETRAHYDRO-7-HYDROXY-6-METHOXY-2-METHYL-1-ISOQUINOLINYL)METHYL)PHENOXY)PHENYL)METHYL)-6-METHOXY-2-METHYL-, (1R)-
    • magnoline (stereochemistry undefined)
    • 7-Isoquinolinol, 1,2,3,4-tetrahydro-1-[[4-[2-hydroxy-5-[(1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-2-methyl-1-isoquinolinyl)methyl]phenoxy]phenyl]methyl-6-methoxy-2-methyl-, [S-(R*,S*)]-
    • NSC626646
    • Guatteguamerine
    • FT-0601522
    • C06515
    • CHEBI:6642
    • 1-[[4-[2-hydroxy-5-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
    • SCHEMBL2823145
    • 7-Isoquinolinol,2,3,4-tetrahydro-1-[[4-[2-hydroxy-5-[(1,2,3,4-tetra hydro-7-hydroxy-6-methoxy-2-methyl-1-isoquinolinyl) methyl]phenoxy]phenyl]methyl-6-methoxy-2-methyl-, [S-(R*,S*)]-
    • NSC-626646
    • Q27107286
    • Inchi: InChI=1S/C36H40N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-5-8-26(9-6-22)44-36-17-23(7-10-31(36)39)16-30-28-21-33(41)35(43-4)19-25(28)12-14-38(30)2/h5-10,17-21,29-30,39-41H,11-16H2,1-4H3/t29-,30+/m1/s1
    • Chiave InChI: FDABVSXGAMFQQH-IHLOFXLRSA-N
    • Sorrisi: CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC

Proprietà calcolate

  • Massa esatta: 596.28900
  • Massa monoisotopica: 596.28863700g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 44
  • Conta legami ruotabili: 8
  • Complessità: 902
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 94.9Ų
  • XLogP3: 6

Proprietà sperimentali

  • Punto di fusione: 178-179°
  • PSA: 94.86000
  • LogP: 6.03210
  • Rotazione specifica: D -9.6° (pyridine)
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.